Methyl[3-(methylamino)propyl](pyridin-4-ylmethyl)amine
Description
Methyl3-(methylamino)propylamine is a tertiary amine featuring a methyl group, a 3-(methylamino)propyl chain, and a pyridin-4-ylmethyl substituent. Its molecular formula is C₁₁H₂₀N₃, with a molar mass of 194.30 g/mol. The compound’s structure combines a pyridine ring (positioned at the 4th carbon) with a flexible propylamine chain, enabling diverse interactions with biological targets or metal ions.
Properties
IUPAC Name |
N,N'-dimethyl-N'-(pyridin-4-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-12-6-3-9-14(2)10-11-4-7-13-8-5-11/h4-5,7-8,12H,3,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRMDPQYOAPXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl3-(methylamino)propylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Methyl3-(methylamino)propylamine can be represented by the following structural formula:
The compound features a pyridine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.
The biological activity of methyl3-(methylamino)propylamine primarily involves its interaction with specific enzymes and receptors. It has been noted that compounds with similar structures can modulate enzyme activities, influencing various biochemical pathways. For example, it may act as a dual inhibitor affecting both PI3K and HDAC pathways, which are critical in cancer cell proliferation and survival .
Antiproliferative Effects
Research has shown that compounds related to methyl3-(methylamino)propylamine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that derivatives of similar structures can induce apoptosis in cancer cells while sparing normal cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl3-(methylamino)propylamine | HCT116 | <10 |
| Related Compound A | MCF7 | 12.50 |
| Related Compound B | NCI-H460 | 8.55 |
Neuroprotective Effects
In addition to its anticancer properties, methyl3-(methylamino)propylamine has shown potential neuroprotective effects. Similar compounds have been investigated for their ability to inhibit c-Abl kinase, which plays a significant role in neurodegenerative diseases like Parkinson's disease .
Case Studies
- Anticancer Activity : A study involving a series of substituted pyridine derivatives demonstrated that modifications at specific positions could enhance antiproliferative effects against human cancer cell lines. The lead compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
- Neuroprotection : Another investigation focused on the neuroprotective effects of pyridine-based compounds in models of Parkinson's disease. The results indicated that these compounds could reduce cell death induced by neurotoxic agents, suggesting a promising avenue for therapeutic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Basicity: The target compound’s pKa is expected to be lower than its dimethylamino analogue (e.g., ) due to reduced electron-donating effects from a single methyl group.
- Solubility : The pyridin-4-ylmethyl group may improve aqueous solubility compared to purely aliphatic amines (e.g., TOA in ), but less than pyridin-3-yl derivatives due to steric effects.
- LogP : Estimated 1.8–2.2 , lower than TOA (logP ~4.5 ) but higher than pyridin-2-amine derivatives (e.g., ).
Challenges and Advantages
- Advantages: Modular synthesis allows tuning of substituents (e.g., propyl chain length).
- Challenges: Steric hindrance from the pyridin-4-ylmethyl group may limit metal coordination efficiency compared to smaller amines (e.g., Alamine 336 ). Sensitivity to oxidation at the methylamino group requires inert atmosphere during synthesis.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
